6-Ethynylnaphthalene-2-carbonyl chloride
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Overview
Description
6-Ethynylnaphthalene-2-carbonyl chloride is an organic compound with the molecular formula C13H7ClO. It belongs to the class of naphthalene derivatives, which are known for their aromatic properties and diverse applications in organic synthesis. This compound is characterized by the presence of an ethynyl group at the 6th position and a carbonyl chloride group at the 2nd position of the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethynylnaphthalene-2-carbonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with naphthalene, which undergoes a series of reactions to introduce the ethynyl and carbonyl chloride groups.
Carbonylation: The carbonyl chloride group is introduced by reacting the ethynylated naphthalene with phosgene (COCl2) under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Ethynylnaphthalene-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles, leading to the formation of substituted alkenes.
Oxidation and Reduction: The compound can undergo oxidation to form naphthoquinones or reduction to form naphthols.
Common Reagents and Conditions
Substitution: Reagents such as ammonia, primary amines, and alcohols are commonly used in substitution reactions. These reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Addition: Electrophiles like halogens (e.g., bromine) or hydrogen halides (e.g., HCl) are used in addition reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products
Amides, Esters, and Thioesters: Formed through substitution reactions.
Substituted Alkenes: Resulting from addition reactions.
Naphthoquinones and Naphthols: Products of oxidation and reduction reactions.
Scientific Research Applications
6-Ethynylnaphthalene-2-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and materials.
Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 6-Ethynylnaphthalene-2-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The ethynyl group can undergo addition reactions with electrophiles, resulting in the formation of substituted alkenes. These reactions are facilitated by the electron-rich aromatic ring of the naphthalene moiety, which stabilizes the transition states and intermediates.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarbonyl chloride: Lacks the ethynyl group, making it less versatile in certain synthetic applications.
6-Bromonaphthalene-2-carbonyl chloride: Contains a bromine atom instead of an ethynyl group, leading to different reactivity and applications.
6-Methoxynaphthalene-2-carbonyl chloride: Features a methoxy group, which alters its electronic properties and reactivity.
Uniqueness
6-Ethynylnaphthalene-2-carbonyl chloride is unique due to the presence of both the ethynyl and carbonyl chloride groups, which confer distinct reactivity and versatility in organic synthesis. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
Properties
CAS No. |
372959-25-6 |
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Molecular Formula |
C13H7ClO |
Molecular Weight |
214.64 g/mol |
IUPAC Name |
6-ethynylnaphthalene-2-carbonyl chloride |
InChI |
InChI=1S/C13H7ClO/c1-2-9-3-4-11-8-12(13(14)15)6-5-10(11)7-9/h1,3-8H |
InChI Key |
MRNQDXZQKQZJCQ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC2=C(C=C1)C=C(C=C2)C(=O)Cl |
Origin of Product |
United States |
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